Bbn bbn

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H28B2 |

|---|---|

Molecular Weight |

242.0 g/mol |

InChI |

InChI=1S/2C8H14B/c2*1-3-7-5-2-6-8(4-1)9-7/h2*7-8H,1-6H2 |

InChI Key |

CNKVQHHHHRHFHT-UHFFFAOYSA-N |

Canonical SMILES |

[B]1C2CCCC1CCC2.[B]1C2CCCC1CCC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of the 9-BBN Dimer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of the 9-borabicyclo[3.3.1]nonane (9-BBN) dimer, a crucial reagent in organic synthesis. The information presented herein is compiled from spectroscopic and crystallographic studies to support advanced research and development applications.

Introduction

9-Borabicyclo[3.3.1]nonane (9-BBN) is a highly selective hydroborating agent that exists as a stable dimer in the solid state and in non-coordinating solvents.[1] This dimeric structure, characterized by hydrogen bridges, is central to its stability and reactivity. Understanding the precise molecular architecture of the 9-BBN dimer is paramount for its effective application in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

IUPAC Name: 9-(9-borabicyclo[3.3.1]nonan-9-yl)-9-borabicyclo[3.3.1]nonane Molecular Formula: C₁₆H₂₈B₂

Molecular Structure

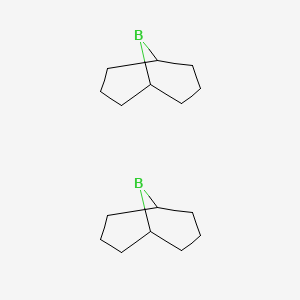

The 9-BBN dimer is a bridged species where two 9-BBN monomer units are linked by two hydrogen atoms, forming a B-H-B three-center two-electron bond. This arrangement results in a stable, sixteen-carbon bicyclic structure. The overall molecule possesses a C₂h symmetry.

The core of the dimer is a planar four-membered ring consisting of two boron atoms and two bridging hydrogen atoms. Each boron atom is also part of two six-membered rings in a chair conformation, which comprise the bicyclo[3.3.1]nonane framework.

Below is a diagram illustrating the dimeric structure of 9-BBN.

Caption: Molecular structure of the 9-BBN dimer.

Quantitative Structural Data

The precise bond lengths and angles of the 9-BBN dimer have been determined by single-crystal X-ray diffraction. The key structural parameters are summarized in the table below.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| B-B | 1.75 (approx.) | |

| B-H (bridging) | Data not available | |

| B-C | Data not available | |

| C-C | Data not available | |

| Bond Angles (°) | ||

| H-B-H (bridging) | Data not available | |

| B-H-B | Data not available | |

| C-B-C | Data not available | |

| B-C-C | Data not available | |

| C-C-C | Data not available |

Note: Detailed bond lengths and angles beyond the B-B distance were not explicitly found in the provided search results. The primary reference for this data is the 1973 publication by Brauer and Krüger in Acta Crystallographica Section B.

Experimental Protocols

Synthesis of 9-BBN Dimer

The most common and efficient synthesis of the 9-BBN dimer involves the hydroboration of 1,5-cyclooctadiene with a borane reagent, typically borane-dimethyl sulfide complex (BMS), in an ethereal solvent.[1]

Workflow for the Synthesis of 9-BBN Dimer:

Caption: General workflow for the synthesis of 9-BBN dimer.

A detailed experimental procedure is as follows:

-

A flame-dried, inert-atmosphere flask is charged with 1,5-cyclooctadiene and anhydrous 1,2-dimethoxyethane.

-

The solution is cooled in an ice bath, and borane-dimethyl sulfide complex is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then heated to ensure the complete formation of the 9-BBN monomer and its subsequent dimerization.

-

Dimethyl sulfide is removed by distillation.

-

The resulting solution is cooled to induce crystallization of the 9-BBN dimer.

-

The crystalline product is isolated by filtration and dried under vacuum.

Spectroscopic Characterization

The structure of the 9-BBN dimer is routinely confirmed using a combination of spectroscopic techniques.

| Technique | Key Observations |

| Infrared (IR) Spectroscopy | A characteristic strong absorption band around 1560-1590 cm⁻¹ is indicative of the B-H-B bridging bonds.[1] |

| ¹H NMR Spectroscopy | The proton NMR spectrum typically shows broad multiplets in the aliphatic region, corresponding to the protons of the bicyclo[3.3.1]nonane framework. The bridging hydrides are often not observed due to quadrupolar relaxation and exchange.[1] |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum displays distinct signals for the methine and methylene carbons of the bicyclic system.[1] |

| ¹¹B NMR Spectroscopy | The boron-11 NMR spectrum exhibits a characteristic signal for the tetracoordinate boron atoms involved in the hydride bridge.[1] |

X-ray Crystallography

The definitive determination of the solid-state structure of the 9-BBN dimer was achieved through single-crystal X-ray diffraction.

Experimental Protocol Outline:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow cooling of a saturated solution of the 9-BBN dimer in a suitable solvent, such as 1,2-dimethoxyethane.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Conclusion

The dimeric structure of 9-BBN, featuring two bicyclo[3.3.1]nonane units bridged by two hydrogen atoms, is a well-established feature of this important synthetic reagent. This structural arrangement confers significant stability to the molecule. A thorough understanding of its three-dimensional structure, supported by quantitative crystallographic data and spectroscopic signatures, is essential for leveraging its reactivity and selectivity in the synthesis of novel chemical entities. Further consultation of the primary crystallographic literature is recommended for a more detailed analysis of its solid-state architecture.

References

The Core Mechanism of 9-BBN Hydroboration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroboration, a powerful and versatile reaction in organic synthesis, allows for the anti-Markovnikov hydration of alkenes and alkynes. Among the various hydroborating agents, 9-borabicyclo[3.3.1]nonane (9-BBN) stands out for its exceptional thermal stability, high regioselectivity, and chemoselectivity.[1][2] This technical guide provides an in-depth exploration of the core mechanism of 9-BBN hydroboration, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.

The Core Mechanism of 9-BBN Hydroboration

The hydroboration of alkenes with 9-BBN is a concerted, syn-addition process that proceeds through a four-membered transition state. A key feature of 9-BBN is that it exists as a stable dimer, (9-BBN)₂, in which two boron atoms are bridged by two hydride ions. The reaction mechanism is generally understood to involve the following key steps:

-

Dimer Dissociation: The (9-BBN)₂ dimer is in equilibrium with the monomeric 9-BBN. This dissociation is often the rate-determining step, particularly with reactive alkenes.

-

Alkene Coordination: The monomeric 9-BBN, a Lewis acid, coordinates to the π-bond of the alkene.

-

Hydride Transfer: A concerted transfer of the hydride from the boron to one of the alkene carbons and the formation of a new carbon-boron bond occurs through a four-membered transition state. This step dictates the regio- and stereoselectivity of the reaction.

-

Formation of the Alkylborane: The result of this process is the formation of a B-alkyl-9-BBN derivative.

The steric bulk of the 9-BBN molecule plays a crucial role in directing the boron atom to the less sterically hindered carbon of the double bond, leading to the characteristic anti-Markovnikov regioselectivity.

Visualizing the Mechanism

The following diagram illustrates the key steps in the hydroboration of an alkene with 9-BBN.

Kinetics of 9-BBN Hydroboration

Kinetic studies of the hydroboration of alkenes with (9-BBN)₂ have revealed that the reaction order is dependent on the reactivity of the alkene.

-

With reactive alkenes (e.g., terminal alkenes), the reaction exhibits first-order kinetics, being first-order in (9-BBN)₂ and zero-order in the alkene. This indicates that the rate-determining step is the dissociation of the (9-BBN)₂ dimer.

-

With less reactive alkenes (e.g., sterically hindered internal alkenes), the reaction follows three-halves-order kinetics, being first-order in the alkene and one-half order in (9-BBN)₂. In this case, the reaction of the alkene with the 9-BBN monomer becomes the rate-determining step.

Quantitative Kinetic Data

The following table summarizes the rate constants for the hydroboration of various alkenes with (9-BBN)₂ in carbon tetrachloride at 25°C.

| Alkene | Reaction Order | Rate Constant (k) |

| 1-Hexene | First-order | 2.0 x 10⁻⁴ s⁻¹ |

| Cyclopentene | First-order | 2.0 x 10⁻⁴ s⁻¹ |

| Cyclohexene | Three-halves-order | 2.1 x 10⁻⁴ M⁻¹/²s⁻¹ |

| cis-2-Butene | Intermediate | - |

| 2-Methyl-2-butene | Intermediate | - |

Regio- and Stereoselectivity

Regioselectivity

9-BBN is renowned for its exceptional regioselectivity, affording predominantly the anti-Markovnikov product where the boron atom adds to the less substituted carbon of the double bond. This high selectivity is attributed to the steric bulk of the 9-BBN molecule.

The following table presents the product distribution for the hydroboration-oxidation of various alkenes with 9-BBN.

| Alkene | Anti-Markovnikov Product (%) | Markovnikov Product (%) |

| 1-Hexene | >99 | <1 |

| Styrene | 98 | 2 |

| 2-Methyl-1-pentene | >99 | <1 |

| 1-Methylcyclohexene | >99 | <1 |

Stereoselectivity

The hydroboration of alkenes with 9-BBN is a stereospecific syn-addition , meaning that the boron and the hydride add to the same face of the double bond. This stereochemical outcome is a direct consequence of the concerted, four-membered transition state. When the subsequent oxidation of the organoborane is carried out with hydrogen peroxide, the reaction proceeds with retention of configuration, resulting in an overall syn-addition of H and OH across the double bond.

In the case of chiral alkenes, the syn-addition can lead to the formation of diastereomeric products. The diastereoselectivity is influenced by the steric environment of the alkene. For example, the hydroboration-oxidation of 1-methylcyclohexene yields predominantly the trans-2-methylcyclohexanol, a result of the syn-addition occurring from the less hindered face of the alkene. In this specific case, the diastereomeric excess for the trans isomer is typically very high, often exceeding 99%.

Experimental Protocols

Protocol for Kinetic Studies of 9-BBN Hydroboration

This protocol is adapted from the work of Brown, Wang, and Scouten.

Materials:

-

(9-BBN)₂ dimer

-

Alkene of interest

-

Anhydrous carbon tetrachloride (or other suitable solvent)

-

Methanol (for quenching)

-

Internal standard for GC analysis (e.g., n-dodecane)

-

Dry, nitrogen-flushed glassware

Procedure:

-

Preparation of the Reaction Mixture: In a dry, nitrogen-flushed flask equipped with a magnetic stir bar and a septum, dissolve a known concentration of (9-BBN)₂ in anhydrous carbon tetrachloride.

-

Initiation of the Reaction: Equilibrate the flask to the desired temperature (e.g., 25.0 °C). Inject a known concentration of the alkene into the stirred solution to initiate the reaction.

-

Monitoring the Reaction: At timed intervals, withdraw aliquots of the reaction mixture using a syringe.

-

Quenching: Immediately quench each aliquot by injecting it into a vial containing a known amount of methanol. The methanol rapidly reacts with the unreacted 9-BBN.

-

Analysis: Analyze the quenched samples by gas chromatography (GC) to determine the concentration of the remaining alkene relative to the internal standard.

-

Data Analysis: Plot the concentration of the alkene versus time and determine the reaction order and rate constant from the integrated rate laws.

Protocol for Determining Regio- and Stereoselectivity

This protocol outlines the general procedure for the hydroboration of an alkene followed by oxidation to the corresponding alcohol, and subsequent analysis to determine the product distribution.

Materials:

-

9-BBN solution in THF (e.g., 0.5 M)

-

Alkene of interest

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (e.g., 3 M)

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether (or other extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dry, nitrogen-flushed glassware

Procedure:

-

Hydroboration: In a dry, nitrogen-flushed flask, dissolve the alkene in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add the 9-BBN solution dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for an appropriate time (typically 1-4 hours) to ensure complete reaction.

-

Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add the aqueous sodium hydroxide solution, followed by the slow, dropwise addition of 30% hydrogen peroxide. Caution: The oxidation reaction can be exothermic. Maintain the temperature below 40 °C. After the addition is complete, stir the mixture at room temperature for at least 1 hour.

-

Workup: Add diethyl ether to the reaction mixture to extract the alcohol product. Separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation and Analysis: Remove the drying agent by filtration and concentrate the organic solution under reduced pressure to obtain the crude alcohol product.

-

Regioselectivity Determination: Analyze the crude product by ¹H NMR and/or GC. The ratio of the anti-Markovnikov and Markovnikov alcohol isomers can be determined by integrating the characteristic signals in the ¹H NMR spectrum or by the relative peak areas in the GC chromatogram.

-

Stereoselectivity Determination: For reactions where diastereomers are formed, the diastereomeric ratio can be determined by GC analysis, often using a chiral column for enantiomeric separation if needed, or by ¹H or ¹³C NMR spectroscopy by analyzing the integration of well-resolved signals corresponding to each diastereomer.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the kinetic and selectivity studies.

Kinetic Study Workflow

Selectivity Study Workflow

Conclusion

The hydroboration of alkenes using 9-BBN is a highly reliable and selective transformation in modern organic synthesis. Its mechanism, characterized by an initial dimer dissociation followed by a concerted, sterically controlled syn-addition, provides a robust explanation for its predictable and high anti-Markovnikov regioselectivity and syn-stereoselectivity. The kinetic profile of the reaction is intricately linked to the reactivity of the alkene substrate. A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols presented in this guide, is essential for researchers and drug development professionals seeking to leverage the unique synthetic advantages of 9-BBN.

References

An In-depth Technical Guide to 9-Borabicyclo[3.3.1]nonane (9-BBN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Borabicyclo[3.3.1]nonane, commonly abbreviated as 9-BBN, is a highly versatile and selective organoborane reagent. Its unique structural features and reactivity have established it as an indispensable tool in modern organic synthesis, particularly in hydroboration reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of 9-BBN, detailed experimental protocols for its application, and visual representations of its structure and reaction mechanisms to support researchers in its effective utilization.

Introduction

9-BBN is an organoborane compound that exists as a stable, colorless solid.[1][2] It is most recognized for its exceptional regioselectivity in the hydroboration of alkenes and alkynes, favoring the anti-Markovnikov addition of the borane to the less sterically hindered carbon atom.[3][4] This high degree of selectivity, coupled with its thermal stability and commercial availability, makes 9-BBN a preferred reagent in complex molecule synthesis, including the development of pharmaceutical intermediates.[2]

Physical Properties

In the solid state, 9-BBN exists as a hydride-bridged dimer, which contributes to its notable stability compared to other dialkylboranes.[1][5] This dimeric structure readily cleaves in the presence of reducible substrates to provide the reactive monomeric form.[1] The key physical properties of 9-BBN are summarized in the table below.

| Property | Value | References |

| Appearance | Colorless to white crystalline solid | [2] |

| Molecular Formula | Monomer: C₈H₁₅B | [5] |

| Dimer: C₁₆H₃₀B₂ | [1] | |

| Molecular Weight | Monomer: 122.02 g/mol | [2][5] |

| Dimer: 244.04 g/mol | [1] | |

| Melting Point | 153-155 °C | [1][2][5] |

| Boiling Point | 195 °C at 12 mmHg | [6] |

| Density | 0.894 g/cm³ | [1][5] |

Chemical Properties and Reactivity

Solubility

9-BBN is soluble in a range of common organic solvents. It is commercially available as a solid or as a solution, typically in tetrahydrofuran (THF).[1][5]

| Solvent | Solubility | References |

| Tetrahydrofuran (THF) | Soluble | |

| Diethyl ether | Soluble | |

| Toluene | Soluble | |

| Hexanes | Soluble | [7] |

| Water | Reacts | [1][5] |

Stability and Handling

Crystalline 9-BBN is a stable compound that can be handled in the air for brief periods.[6] However, for long-term storage, it is recommended to keep it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent gradual decomposition.[8] Solutions of 9-BBN, particularly in THF, may be sensitive to air and moisture and should be handled using standard air-free techniques.[9]

Safety Precautions: 9-BBN is flammable and reacts with water.[1][8] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this reagent.[10] All manipulations should be performed in a well-ventilated fume hood.[8]

Spectroscopic Data

The dimeric structure of 9-BBN is characterized by a distinctive infrared (IR) absorption band for the B-H-B bridge.[6] Nuclear magnetic resonance (NMR) spectroscopy is also a valuable tool for its characterization.[6]

| Spectroscopic Data | Value | References |

| IR (B-H-B stretch) | 1560 cm⁻¹ | [6] |

| ¹¹B NMR (in C₆D₆) | δ 28 ppm | [6] |

| ¹H NMR (300 MHz, C₆D₆) | δ: 1.44–1.57 (m, 4 H), 1.58–1.74 (m, 12 H), 1.83–2.07 (m, 12 H) | [6] |

| ¹³C NMR (75 MHz, C₆D₆) | δ: 20.2 (br, C-1,5), 24.3 (C-3,7), 33.6 (C-2,4,6,8) | [6] |

Key Reactions and Mechanisms

The primary application of 9-BBN is in hydroboration reactions. Its bulky bicyclic structure imparts high regioselectivity, leading to the preferential addition of the boron atom to the less substituted carbon of a double or triple bond.[11]

Hydroboration of Alkenes

The reaction proceeds through a four-membered transition state, with the syn-addition of the B-H bond across the alkene. The rate-determining step can be either the dissociation of the 9-BBN dimer or the subsequent reaction of the monomer with the alkene, depending on the reactivity of the alkene.[12]

Caption: Mechanism of alkene hydroboration with 9-BBN.

Experimental Protocols

General Procedure for Hydroboration-Oxidation of an Alkene

This protocol describes a typical procedure for the hydroboration of an alkene with 9-BBN followed by oxidative workup to yield the corresponding anti-Markovnikov alcohol.

Caption: Experimental workflow for a hydroboration-oxidation reaction.

Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the alkene (1.0 equivalent) dissolved in anhydrous tetrahydrofuran (THF).

-

Hydroboration: A 0.5 M solution of 9-BBN in THF (1.1 equivalents) is added dropwise to the stirred alkene solution at room temperature.[2] The reaction mixture is then stirred at room temperature for 2-12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Oxidation: The reaction mixture is cooled to 0 °C in an ice bath. Aqueous sodium hydroxide (e.g., 3 M) is slowly added, followed by the dropwise addition of 30% hydrogen peroxide. The addition rate should be controlled to maintain the internal temperature below 25 °C.

-

Workup: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure complete oxidation. After cooling to room temperature, the layers are separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude alcohol is purified by flash column chromatography or distillation to afford the pure product.

Structure and Bonding

The stability of solid 9-BBN is attributed to its dimeric structure, where two 9-borabicyclo[3.3.1]nonane units are joined by two bridging hydrogen atoms.[1] This structure is depicted below.

Caption: Dimeric structure of 9-BBN with hydride bridges.

Conclusion

9-Borabicyclo[3.3.1]nonane is a powerful and selective reagent with broad applications in organic synthesis. Its stability, ease of handling, and high regioselectivity in hydroboration reactions make it an invaluable tool for the construction of complex organic molecules. This guide provides essential information on its properties and practical methodologies to assist researchers in leveraging the full potential of 9-BBN in their synthetic endeavors.

References

- 1. 9-Borabicyclo(3.3.1)nonane - Wikipedia [en.wikipedia.org]

- 2. 9-Borabicyclo[3.3.1]nonane [9-BBN] [commonorganicchemistry.com]

- 3. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]

- 4. Brown Hydroboration [organic-chemistry.org]

- 5. 9-Borabicyclononane [chemeurope.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 9-Borabicyclo 3.3.1 nonane 0.4M hexanes 280-64-8 [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pnas.org [pnas.org]

The Unwavering Precision of 9-BBN: An In-depth Technical Guide to Regioselectivity in Hydroboration

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the hydroboration reaction stands as a cornerstone for the anti-Markovnikov hydration of alkenes and alkynes. Among the arsenal of hydroborating agents, 9-borabicyclo[3.3.1]nonane (9-BBN) has emerged as a reagent of exceptional utility, prized for its remarkable regioselectivity. This technical guide provides a comprehensive examination of the core principles governing the regioselectivity of 9-BBN, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in leveraging its synthetic potential.

The Foundation of Regioselectivity: Steric Dominance

The high degree of regioselectivity exhibited by 9-BBN is overwhelmingly attributed to steric factors.[1] Its bulky, rigid bicyclic structure imposes significant steric hindrance, dictating the orientation of its approach to the double or triple bond of a substrate. The boron atom preferentially adds to the less sterically encumbered carbon atom, leading to the formation of the anti-Markovnikov product with exceptional fidelity.

This steric control is significantly more pronounced than that of less hindered boranes, such as borane-THF (BH₃•THF) or even other dialkylboranes like disiamylborane.[2] This heightened selectivity makes 9-BBN the reagent of choice for applications demanding precise control over the position of hydroxylation or subsequent functionalization.

Quantitative Analysis of Regioselectivity

The superior regioselectivity of 9-BBN is not merely qualitative. Quantitative data from comparative studies starkly illustrates its precision. The following table summarizes the product distribution for the hydroboration of representative alkenes with various borane reagents, highlighting the exceptional performance of 9-BBN.

| Alkene | Hydroborating Agent | Product Distribution (% Terminal Alcohol : % Internal Alcohol) |

| 1-Hexene | Borane (BH₃) | 94 : 6[2] |

| Disiamylborane | 99 : 1[2] | |

| 9-BBN | >99.9 : <0.1[2] | |

| Styrene | Borane (BH₃) | 80 : 20[2] |

| Disiamylborane | 98 : 2[2] | |

| 9-BBN | 98.5 : 1.5[2] |

The Reaction Mechanism: A Concerted Dance

The hydroboration of an alkene with 9-BBN proceeds through a concerted, four-membered transition state.[3] This mechanism involves the simultaneous formation of a C-B bond and a C-H bond on the same face of the double bond, a process known as syn-addition.[4] The boron atom acts as the electrophile, and the hydride (H⁻) acts as the nucleophile. The regioselectivity is established in this transition state, where steric repulsion between the bulky 9-BBN moiety and the substituents on the alkene directs the boron to the less substituted carbon.

Experimental Protocols

The successful application of 9-BBN in synthesis relies on meticulous experimental technique. Below are detailed protocols for the hydroboration-oxidation of representative substrates.

Hydroboration-Oxidation of a Terminal Alkene (1-Octene)

This procedure outlines the conversion of a terminal alkene to the corresponding primary alcohol.

Materials:

-

1-Octene

-

9-BBN (0.5 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen Peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, septum, nitrogen inlet, and other standard glassware.

Procedure:

-

Hydroboration:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and septum, add 1-octene (1.0 eq).

-

Add anhydrous THF to dissolve the alkene.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the 9-BBN solution (1.1 eq) dropwise via syringe while maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add the 3 M NaOH solution (3.0 eq).

-

While vigorously stirring, add the 30% H₂O₂ solution (3.0 eq) dropwise, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

-

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-octanol.

-

The product can be further purified by distillation or column chromatography.

-

Hydroboration-Oxidation of a Substituted Styrene

This protocol is adapted for the hydroboration of styrene derivatives to yield 2-phenylethanol derivatives.

Procedure:

The procedure is largely similar to that for terminal alkenes.

-

Hydroboration:

-

Follow the same setup and initial steps as for 1-octene, using the substituted styrene as the substrate.

-

The reaction time at room temperature may need to be extended to 4-6 hours to ensure complete conversion.[5]

-

-

Oxidation and Work-up:

-

The oxidation and work-up steps are identical to those described for 1-octene.

-

Logical Workflow for Reagent Selection and Predicting Regioselectivity

The choice of hydroborating agent is critical for achieving the desired regioselectivity. The following diagram provides a logical workflow to guide this decision-making process and predict the outcome of the reaction.

Conclusion

9-Borabicyclo[3.3.1]nonane stands as a testament to the power of steric control in directing chemical reactivity. Its rigid, bulky framework ensures an exceptionally high degree of regioselectivity in the hydroboration of a wide range of alkenes and alkynes, consistently favoring the anti-Markovnikov product. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of the principles governing 9-BBN's reactivity is paramount for the rational design of synthetic routes that demand precise control over molecular architecture. The data, protocols, and workflows presented in this guide offer a robust foundation for harnessing the full potential of this invaluable synthetic tool.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Self-assembly of borane end-functionalized polystyrene through tris(1-pyrazolyl)borate (Tp) iron(II) linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 9-Borabicyclo[3.3.1]nonane (9-BBN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is a versatile and highly selective hydroborating agent extensively used in organic synthesis. It exists as a stable, colorless crystalline dimer or is available as a solution, typically in tetrahydrofuran (THF).[1] While its stability is remarkable for a dialkylborane, proper safety precautions and handling procedures are critical due to its reactivity, particularly its sensitivity to air and moisture, and the potential for pyrophoric contaminants.[2][3] This guide provides a comprehensive overview of the safety and handling protocols for 9-BBN to ensure its safe and effective use in a laboratory setting.

Core Hazards and Reactivity

9-BBN, in both its solid and solution forms, presents several hazards that necessitate careful handling:

-

Pyrophoric Potential: While the crystalline dimer of 9-BBN is reasonably air-stable for brief periods, it can form pyrophoric contaminants upon prolonged exposure to the atmosphere.[2][3] Derivatives of 9-BBN, such as B-methoxy-9-BBN, B-chloro-9-BBN, and B-hydroxy-9-BBN, are known to be pyrophoric.[4]

-

Reactivity with Water and Air: 9-BBN reacts with water to release flammable hydrogen gas.[5][6] The solution form is particularly reactive with both water and oxygen.[4] Therefore, all manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][3]

-

Health Hazards: 9-BBN may cause skin and eye irritation.[5] Inhalation of its dust, vapor, mist, or gas can lead to respiratory tract irritation.[5] The toxicological properties have not been fully investigated.[5] When in solution with THF, it is suspected of causing cancer.[7]

Quantitative Safety Data

The following table summarizes the available quantitative data for 9-BBN. It is important to note that for solutions of 9-BBN, the safety data of the solvent (commonly THF) will be highly relevant.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₃₀B₂ (Dimer) | [8] |

| Molar Mass | 244.04 g·mol⁻¹ (Dimer) | [8] |

| Appearance | Colorless solid | [1] |

| Melting Point | 153-155 °C | [1][8] |

| Boiling Point | 195 °C at 12 mmHg | [4] |

| Flash Point | Not available for the solid dimer. | [5] |

| Autoignition Temperature | Not available for the solid dimer. | [5] |

| Exposure Limits (ACGIH) | 200 ppm TWA (listed under Nonane) | [5] |

| Exposure Limits (NIOSH) | 200 ppm TWA; 1050 mg/m³ TWA (listed under Nonane) | [5] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling 9-BBN to minimize exposure.[9]

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[10]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[5]

-

Body Protection: A flame-retardant lab coat or coveralls should be worn.[11] For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.

-

Respiratory Protection: All handling of 9-BBN should be performed in a well-ventilated chemical fume hood.[5] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[5]

Storage and Handling Procedures

Proper storage and handling are crucial to maintain the integrity of 9-BBN and ensure safety.

-

Storage: 9-BBN should be stored in a cool, dry place away from sources of ignition.[5] It must be kept in a tightly closed container under an inert atmosphere, such as a nitrogen blanket.[5] For solutions, some users recommend storage at ambient temperature to prevent the reagent from precipitating out, as it can be difficult to redissolve.[12]

-

Inert Atmosphere Techniques: Due to its air and moisture sensitivity, especially in solution, 9-BBN must be handled using inert atmosphere techniques, such as working in a glovebox or using Schlenk lines.[4][13]

-

Dispensing: When transferring solid 9-BBN, it can be done quickly in the air, but it is best practice to transfer it under a stream of inert gas.[4] Solutions should be transferred using a syringe or cannula that has been purged with an inert gas.[13]

Experimental Protocols: Safe Handling Workflow

The following provides a general methodology for the safe handling and use of 9-BBN in a laboratory setting.

1. Preparation and Inerting of Glassware:

-

All glassware must be thoroughly dried in an oven (e.g., at 150°C for at least 4 hours) and allowed to cool under a stream of dry nitrogen or argon.[2]

-

The reaction apparatus should be assembled while hot and purged with an inert gas.[2]

2. Transfer of 9-BBN Solution:

-

Ensure the 9-BBN solution is at room temperature and any precipitate is redissolved.

-

Use a clean, dry syringe with a Luer-lock tip and a needle that has been purged with inert gas.[13]

-

Puncture the septum on the 9-BBN bottle and withdraw the desired amount of solution.

-

To maintain an inert atmosphere in the reagent bottle, a balloon or bubbler filled with inert gas should be attached to a needle inserted through the septum.

-

Transfer the solution to the reaction flask, which is also under a positive pressure of inert gas.

3. Quenching and Work-up:

-

After the reaction is complete, any unreacted 9-BBN must be quenched safely.

-

Slowly and carefully add a protic solvent, such as isopropanol or methanol, to the reaction mixture at 0°C. This will react with the excess 9-BBN to produce non-pyrophoric byproducts.

-

Be aware that this quenching process can be exothermic and may generate hydrogen gas.

4. Waste Disposal:

-

All chemical waste containing 9-BBN or its byproducts should be disposed of in accordance with local regulations.[2]

-

Quench all waste streams that may contain reactive boranes before disposal.

Emergency Procedures

-

Spills: In the event of a small spill, vacuum or sweep up the material and place it into a suitable disposal container.[5] For larger spills, evacuate the area and consult with safety personnel.

-

Fire: Do NOT use water directly on a fire involving 9-BBN as it reacts to form explosive hydrogen gas.[5] Use a dry chemical extinguisher.[5]

-

First Aid:

-

Eyes: Flush with plenty of water for at least 15 minutes.[5]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]

-

Inhalation: Move to fresh air immediately.[5]

-

Ingestion: Wash out the mouth with water.[5]

-

In all cases of exposure, seek medical attention.[5]

-

Logical Workflow for Safe Handling of 9-BBN

The following diagram illustrates the key decision points and procedures for the safe handling of 9-BBN.

Caption: Workflow for the safe handling of 9-BBN.

References

- 1. 9-Borabicyclo[3.3.1]nonane [9-BBN] [commonorganicchemistry.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scispace.com [scispace.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 9-Borabicyclo(3.3.1)nonane - Wikipedia [en.wikipedia.org]

- 9. osha.gov [osha.gov]

- 10. int-enviroguard.com [int-enviroguard.com]

- 11. proman.org [proman.org]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. ekwan.github.io [ekwan.github.io]

The Pivotal Role of 9-Borabicyclo[3.3.1]nonane (9-BBN) in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is a highly versatile and selective organoborane reagent that has become an indispensable tool in modern organic synthesis. Its unique structural features, remarkable stability, and predictable reactivity have established it as a reagent of choice for a multitude of transformations, ranging from hydroboration and reduction reactions to its crucial role in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling. This technical guide provides a comprehensive overview of the core applications of 9-BBN, complete with quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications of 9-BBN: A Triad of Synthetic Utility

The synthetic prowess of 9-BBN is primarily centered around three key areas: hydroboration of alkenes and alkynes, chemoselective reduction of carbonyl compounds, and the formation of B-alkyl-9-BBN derivatives for subsequent Suzuki-Miyaura cross-coupling reactions.

Hydroboration: Precision in Anti-Markovnikov Hydration

Hydroboration with 9-BBN, followed by an oxidative workup, provides a powerful method for the anti-Markovnikov hydration of alkenes and alkynes, yielding alcohols with exceptional regioselectivity. The steric bulk of the 9-BBN molecule directs the boron atom to the less substituted carbon of the double or triple bond, leading to the formation of the terminal alcohol upon oxidation. This high degree of regioselectivity is a significant advantage over less hindered boranes.

Quantitative Data: Regioselectivity of Hydroboration-Oxidation with 9-BBN [1]

| Alkene Substrate | Product(s) | Regioselectivity (Terminal:Internal) | Yield (%) |

| 1-Octene | 1-Octanol, 2-Octanol | >99:1 | 95 |

| Styrene | 2-Phenylethanol, 1-Phenylethanol | 98:2 | 92 |

| cis-4-Methyl-2-pentene | 4-Methyl-1-pentanol, 4-Methyl-2-pentanol | 99:1 | 90 |

| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | >99% stereoselectivity | 88 |

Chemoselective Reduction: Mild and Discerning Hydride Delivery

9-BBN is a mild and chemoselective reducing agent, capable of reducing aldehydes and ketones to their corresponding alcohols.[2] Its notable advantage lies in its ability to tolerate a wide range of other functional groups, such as esters, amides, nitriles, and halides, which often remain untouched under the reaction conditions. This chemoselectivity allows for the targeted reduction of specific carbonyl groups within complex molecules.

Quantitative Data: Chemoselective Reduction of Carbonyl Compounds with 9-BBN

| Substrate | Product | Reaction Time (h) | Yield (%) |

| Benzaldehyde | Benzyl alcohol | 1 | 98 |

| Cyclohexanone | Cyclohexanol | 2 | 95 |

| Acetophenone | 1-Phenylethanol | 4 | 92 |

| Ethyl benzoate | Benzyl alcohol | No reaction at 25°C | - |

| Benzamide | Benzylamine | 24 | 85 |

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds with B-Alkyl Derivatives

The hydroboration of alkenes with 9-BBN generates stable B-alkyl-9-BBN derivatives, which are excellent partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This two-step sequence allows for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, a powerful strategy for the construction of complex molecular frameworks. The reaction proceeds with retention of stereochemistry at the carbon attached to the boron atom.

Quantitative Data: Suzuki-Miyaura Coupling of B-Alkyl-9-BBN Derivatives with Aryl Bromides [3]

| B-Alkyl-9-BBN Derivative | Aryl Bromide | Product | Yield (%) |

| B-n-Octyl-9-BBN | Bromobenzene | n-Octylbenzene | 85 |

| B-Cyclohexyl-9-BBN | 4-Bromoanisole | 4-Cyclohexylanisole | 82 |

| B-(trans-2-Methylcyclohexyl)-9-BBN | 1-Bromonaphthalene | 1-(trans-2-Methylcyclohexyl)naphthalene | 78 |

| B-(Exo-norbornyl)-9-BBN | 4-Bromotoluene | 4-(Exo-norbornyl)toluene | 88 |

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of 1-Octene

This procedure details the highly regioselective conversion of a terminal alkene to the corresponding primary alcohol.

Materials:

-

1-Octene

-

9-BBN (0.5 M solution in THF)

-

Ethanol

-

Sodium hydroxide (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 1-octene (1.0 eq).

-

Cool the flask in an ice bath and add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise while stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Cool the reaction mixture again in an ice bath and slowly add ethanol to quench any unreacted 9-BBN.

-

Slowly add 3 M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This addition is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-octanol.

Protocol 2: Chemoselective Reduction of 4-tert-Butylcyclohexanone

This protocol demonstrates the reduction of a ketone in the presence of other potentially reducible functional groups (if present in a more complex substrate).

Materials:

-

4-tert-Butylcyclohexanone

-

9-BBN (crystalline dimer)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylcyclohexanone (1.0 eq) and anhydrous THF.

-

Add crystalline 9-BBN dimer (0.6 eq, as it contains two hydride equivalents per dimer) in one portion.

-

Stir the mixture at room temperature for 4 hours.

-

Slowly add methanol to quench any excess 9-BBN.

-

Add water to the reaction mixture and stir for 30 minutes.

-

Extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-4-tert-butylcyclohexanol.

Protocol 3: Suzuki-Miyaura Coupling of B-n-Octyl-9-BBN with Bromobenzene

This procedure outlines the formation of a C(sp³)–C(sp²) bond.

Materials:

-

B-n-Octyl-9-BBN (prepared in situ from 1-octene and 9-BBN)

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-Dioxane

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, prepare a solution of B-n-octyl-9-BBN (1.1 eq) in anhydrous THF from 1-octene and 9-BBN as described in Protocol 1 (steps 1-3).

-

To a separate dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium phosphate (2.0 eq).

-

Add anhydrous 1,4-dioxane to the flask, followed by bromobenzene (1.0 eq).

-

To this mixture, add the previously prepared solution of B-n-octyl-9-BBN.

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford n-octylbenzene.

Signaling Pathways and Experimental Workflows

The utility of 9-BBN extends beyond simple transformations and is often a key player in complex synthetic sequences. The following diagrams, generated using the DOT language, illustrate the mechanistic pathways and a representative experimental workflow.

Caption: Mechanism of Hydroboration-Oxidation using 9-BBN.

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

References

Theoretical Underpinnings of 9-BBN's Reactivity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Borabicyclo[3.3.1]nonane (9-BBN) is a powerful and versatile organoborane reagent renowned for its exceptional thermal stability, high regioselectivity, and chemoselectivity in a variety of organic transformations. Its unique bicyclic structure imposes significant steric hindrance around the boron center, a feature that dictates its reactivity and selectivity profile. This technical guide delves into the theoretical studies that elucidate the reactivity of 9-BBN in three key areas: hydroboration of alkenes, Suzuki-Miyaura cross-coupling reactions, and the reduction of carbonyl compounds. By examining the computational and mechanistic investigations, we aim to provide a comprehensive understanding of the factors governing these transformations, aiding in the rational design of synthetic strategies.

Core Reactivity Principles: A Theoretical Perspective

The reactivity of 9-BBN is fundamentally governed by the electronic nature of the boron-hydrogen bond and the steric environment imposed by its bicyclic framework. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and energetic landscapes of its reactions.

Hydroboration of Alkenes

The hydroboration of alkenes with 9-BBN is a cornerstone of its application, providing a highly efficient route to anti-Markovnikov alcohols upon subsequent oxidation. Theoretical studies have confirmed that the reaction proceeds through a concerted, four-membered transition state.

Mechanism and Selectivity: The remarkable regioselectivity observed with 9-BBN, often exceeding 99:1 for terminal alkenes, is a direct consequence of steric hindrance.[1] Computational models of the transition state demonstrate that the bulky bicyclic cage of 9-BBN preferentially approaches the less substituted carbon of the double bond, minimizing steric repulsion. This concerted mechanism involves the simultaneous formation of the C-H and C-B bonds, proceeding via a syn-addition pathway.

Quantitative Insights from Theoretical Studies: While specific activation energies for 9-BBN hydroboration from DFT studies are not extensively reported in readily available literature, the kinetic data reveals that the reaction order is dependent on the reactivity of the alkene. For more reactive alkenes, the rate-determining step is the dissociation of the 9-BBN dimer, exhibiting first-order kinetics. In contrast, with less reactive alkenes, the reaction with the alkene monomer becomes rate-determining, leading to three-halves-order kinetics.[2]

| Reaction Parameter | Theoretical Basis | Quantitative Data/Observation |

| Regioselectivity | Steric hindrance in the four-membered transition state | >99:1 for terminal alkenes[1] |

| Stereoselectivity | Concerted syn-addition mechanism | Exclusive syn-addition product |

| Reaction Kinetics | Dependence on alkene reactivity | First-order or three-halves-order kinetics[2] |

Suzuki-Miyaura Cross-Coupling

In the realm of carbon-carbon bond formation, B-alkyl-9-BBN derivatives are highly effective partners in Suzuki-Miyaura cross-coupling reactions. Theoretical studies have been crucial in dissecting the mechanism of the critical transmetalation step.

Mechanism of Transmetalation: Computational studies suggest that the transmetalation from the B-alkyl-9-BBN derivative to the palladium center proceeds with retention of configuration at the carbon atom.[3] This occurs through a frontside SE2 (coordination) mechanism involving a four-membered transition state.[3] The presence of a base, such as hydroxide, is critical. Theoretical and experimental results indicate that the kinetically favored pathway involves the reaction of the palladium complex with the anionic borate species, [B-alkyl-9-BBN(OH)]⁻.[3]

Energetics of the Catalytic Cycle: DFT calculations on model systems have provided insights into the energy barriers of the Suzuki-Miyaura catalytic cycle. For the oxidative addition of an aryl halide to a Pd(0) complex, a relatively low activation energy of 2.6 kcal/mol has been calculated. The subsequent transmetalation step, involving the breaking of the C-B bond, has a higher calculated activation energy of 30.5 kcal/mol.[4] Other computational studies have reported transmetalation barriers in the range of 14–22 kcal/mol for related systems.

| Step in Catalytic Cycle | Key Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(II)-aryl halide complex | 2.6[4] |

| Transmetalation | Four-membered Pd-O-B-C transition state | 14-30.5[4] |

| Reductive Elimination | Pd(0) complex and coupled product | Varies with substrates and ligands |

Reduction of Carbonyl Compounds

9-BBN is a chemoselective reducing agent for various carbonyl compounds, including aldehydes, ketones, and amides. Theoretical understanding of these reductions highlights the role of coordination and hydride transfer.

Mechanism of Amide Reduction: The reduction of tertiary amides to amines by 9-BBN is proposed to proceed via initial coordination of the boron atom to the carbonyl oxygen, forming a boronic ester intermediate.[5] A second equivalent of 9-BBN then delivers a hydride to the carbonyl carbon, leading to the cleavage of the C-O bond and formation of the amine. The steric bulk of 9-BBN is a key factor in its reactivity profile.

Experimental Protocols

Hydroboration-Oxidation of a Terminal Alkene

This protocol describes the hydroboration of 1-octene with 9-BBN, followed by oxidation to yield 1-octanol.

Materials:

-

1-octene

-

0.5 M solution of 9-BBN in THF

-

3 M aqueous NaOH solution

-

30% H₂O₂ solution

-

Diethyl ether

-

Anhydrous MgSO₄

-

Dry, nitrogen-flushed round-bottom flask with a magnetic stir bar and septum

Procedure:

-

To the dry, nitrogen-flushed flask, add 1-octene (1.0 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the 0.5 M solution of 9-BBN in THF (1.1 eq) via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

After the hydroboration is complete, cautiously add the 3 M aqueous NaOH solution (3.0 eq).

-

Slowly add the 30% H₂O₂ solution (3.0 eq) dropwise, maintaining the temperature below 40 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to afford the crude 1-octanol.

-

Purify the product by flash column chromatography if necessary.

Suzuki-Miyaura Coupling of a B-Alkyl-9-BBN Derivative

This protocol outlines the coupling of a B-alkyl-9-BBN derivative (prepared in situ from an alkene) with an aryl bromide.

Materials:

-

Alkene (e.g., 1-octene)

-

0.5 M solution of 9-BBN in THF

-

Aryl bromide (e.g., bromobenzene)

-

Pd(dppf)Cl₂

-

3 M aqueous NaOH solution

-

THF (anhydrous)

-

Dry, nitrogen-flushed reaction vessel with a reflux condenser and magnetic stir bar

Procedure:

-

In the dry, nitrogen-flushed reaction vessel, prepare the B-alkyl-9-BBN derivative by reacting the alkene (1.1 eq) with the 0.5 M 9-BBN solution in THF (1.0 eq) at room temperature for 2-4 hours.

-

To the solution of the B-alkyl-9-BBN, add the aryl bromide (1.0 eq), Pd(dppf)Cl₂ (3 mol%), and the 3 M aqueous NaOH solution (3.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature.

-

Add 30% H₂O₂ (3.0 eq) to oxidize any residual organoborane.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Reduction of a Tertiary Amide to an Amine

This protocol describes the reduction of N,N-dimethylbenzamide to N,N-dimethylbenzylamine using 9-BBN.

Materials:

-

N,N-dimethylbenzamide

-

0.5 M solution of 9-BBN in THF

-

Ethanolamine

-

Pentane

-

Dry, nitrogen-flushed round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

-

To the dry, nitrogen-flushed flask, add N,N-dimethylbenzamide (1.0 eq).

-

Add the 0.5 M solution of 9-BBN in THF (2.2 eq).

-

Heat the reaction mixture to reflux (approximately 65 °C) for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Add ethanolamine (2.5 eq) to precipitate the boron byproducts.

-

Stir the mixture for 30 minutes.

-

Add pentane to the mixture and filter off the solid precipitate.

-

Wash the solid with additional pentane.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.

-

Purify the product by distillation or chromatography as needed.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed in this guide.

Caption: Concerted syn-addition mechanism of hydroboration.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Mechanism of tertiary amide reduction by 9-BBN.

Conclusion

Theoretical studies, particularly DFT calculations, have provided invaluable insights into the reactivity and selectivity of 9-BBN. The steric bulk of its bicyclic structure is the primary determinant of its high regioselectivity in hydroboration. In Suzuki-Miyaura coupling, computational chemistry has illuminated the favored anionic pathway for transmetalation. While quantitative energetic data for all reactions of 9-BBN is still an area of active research, the established mechanistic models provide a robust framework for understanding and predicting its chemical behavior. The combination of this theoretical understanding with detailed experimental protocols empowers researchers to effectively utilize 9-BBN in the synthesis of complex molecules for applications in materials science and drug development.

References

- 1. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]

- 2. Hydroboration kinetics: Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of Tertiary Amides by 9-BBN and Sia2BH - Chemistry Steps [chemistrysteps.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Commercial Availability and Applications of 9-BBN Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 9-borabicyclo[3.3.1]nonane (9-BBN) solutions, a versatile and highly selective hydroborating agent. This document details commercially available formulations, key physical and chemical properties, and established experimental protocols for its application in organic synthesis, particularly in hydroboration-oxidation reactions and Suzuki-Miyaura cross-coupling.

Commercial Availability of 9-BBN Solutions

9-BBN is commercially available from several major chemical suppliers, primarily as a solution in various organic solvents. The most common formulation is a 0.5 M solution in tetrahydrofuran (THF).[1][2][3][4][5] Other concentrations and solvents, such as hexanes, are also available to suit different reaction requirements.[5]

Table 1: Commercially Available 9-BBN Solutions

| Supplier Example | Concentration (M) | Solvent | Catalog Number (Example) |

| Sigma-Aldrich | 0.5 | Tetrahydrofuran (THF) | 151076 |

| 0.4 | Hexanes | 459496 | |

| Acros Organics (Fisher Scientific) | 0.5 | Tetrahydrofuran (THF) | AC165811000 |

| Glentham | 0.5 | Tetrahydrofuran (THF) | 7W-GK3238 |

Physical and Chemical Properties

9-BBN is a dimeric solid in its pure form but is most commonly handled as a solution.[6] The solution is a colorless to pale yellow liquid and may develop some turbidity or precipitate upon storage.[7] It is sensitive to air and moisture and should be handled under an inert atmosphere.[8]

Table 2: Physical and Chemical Properties of 0.5 M 9-BBN in THF

| Property | Value | Reference |

| Chemical Formula | C₈H₁₅B | [1] |

| Molecular Weight | 122.02 g/mol | [1] |

| CAS Number | 280-64-8 | [1] |

| Density | 0.894 g/mL at 25 °C | [1][2] |

| Form | Liquid | [1][2] |

| Flash Point | -17.2 °C (closed cup) | [1] |

| Storage Temperature | Room Temperature | [3] |

Experimental Protocols

Hydroboration-Oxidation of Alkenes to Alcohols

This protocol describes the anti-Markovnikov hydration of an alkene to produce an alcohol. 9-BBN's steric bulk provides excellent regioselectivity, with the boron atom adding to the less substituted carbon of the double bond.[4][9]

Protocol:

-

Hydroboration: In a dry, nitrogen-flushed flask, dissolve the alkene (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by GC or TLC.

-

Oxidation: Cool the reaction mixture to 0 °C. Slowly add 3 M aqueous sodium hydroxide (NaOH) (3.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 eq). Caution: The oxidation is exothermic.

-

Work-up: Stir the mixture at room temperature for 1 hour. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography.

Suzuki-Miyaura Cross-Coupling of B-Alkyl-9-BBN Derivatives with Aryl Halides

This protocol outlines the formation of a carbon-carbon bond between an alkyl group and an aromatic ring. The B-alkyl-9-BBN is prepared in situ via hydroboration of an alkene.

Protocol:

-

In situ Preparation of B-Alkyl-9-BBN: In a dry, nitrogen-flushed flask, add the alkene (1.1 eq) and a 0.5 M solution of 9-BBN in THF (1.0 eq). Stir the mixture at room temperature for 4-6 hours to form the B-alkyl-9-BBN derivative.[10]

-

Cross-Coupling: To the solution containing the B-alkyl-9-BBN, add the aryl halide (1.0 eq), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and an aqueous solution of a base, for example, 3 M NaOH or K₃PO₄ (3.0 eq).[1][10]

-

Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress by GC or TLC.

-

Work-up: After cooling to room temperature, add water and extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The desired product can be purified by column chromatography.

Reaction Mechanisms and Workflows

Hydroboration of an Alkene with 9-BBN

The hydroboration of an alkene with 9-BBN proceeds through a concerted, four-membered transition state. The boron atom adds to the less sterically hindered carbon of the double bond, and the hydride adds to the more substituted carbon, resulting in a syn-addition.

Caption: Hydroboration of an alkene with 9-BBN.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

- 1. Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN [organic-chemistry.org]

- 2. Brown Hydroboration [organic-chemistry.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scilit.com [scilit.com]

- 9. Ch 6: Alkene + borane [chem.ucalgary.ca]

- 10. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 9-Borabicyclo[3.3.1]nonane (9-BBN): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is a pivotal organoborane reagent in organic synthesis. Its high regioselectivity, stereoselectivity, and thermal stability make it an invaluable tool for hydroboration and other transformations. In solution and in the solid state, 9-BBN exists as a stable hydride-bridged dimer, (9-BBN)₂. Accurate spectroscopic characterization is paramount for verifying the purity and structural integrity of this reagent, ensuring reliable and reproducible results in its synthetic applications. This guide provides a comprehensive overview of the spectroscopic properties of the 9-BBN dimer, detailed experimental protocols for its characterization, and a visualization of its synthesis workflow.

Spectroscopic Data of (9-BBN)₂

The following tables summarize the key spectroscopic data for the dimeric form of 9-BBN.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Description | Reference(s) |

| ¹H NMR | C₆D₆ | 300 | 1.44–1.57 | multiplet, 4 H | [1][2] |

| 1.58–1.74 | multiplet, 12 H | [1][2] | |||

| 1.83–2.07 | multiplet, 12 H | [1][2] | |||

| ¹¹B NMR | C₆D₆ | 96 | 28 | broad singlet | [1][2] |

| ¹³C NMR | C₆D₆ | 75 | 20.2 | broad, C-1,5 | [1][2] |

| 24.3 | C-3,7 | [1][2] | |||

| 33.6 | C-2,4,6,8 | [1][2] |

Infrared (IR) Spectroscopy

| Technique | Medium | Frequency (cm⁻¹) | Assignment | Reference(s) |

| FTIR | Not Specified | 1560 | B-H-B bridge | [1][2] |

| FTIR | Mineral Oil Mull | 1567 | B-H-B bridge | [3] |

Mass Spectrometry (MS)

| Technique | m/z | Assignment | Reference(s) |

| EI-MS | 244 | Molecular Ion [(C₈H₁₅B)₂]⁺ | [3] |

| EI-MS | 94 | Base Peak | [4] |

Experimental Protocols

Given that 9-BBN is sensitive to air and moisture, all handling and sample preparation should be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[5][6]

NMR Spectroscopy

1. Sample Preparation:

-

Dry an NMR tube (a J. Young tube is recommended for air-sensitive samples) in an oven at >100 °C for several hours and allow it to cool under a stream of inert gas.

-

In a glovebox or under a positive pressure of inert gas, weigh approximately 10-20 mg of crystalline (9-BBN)₂ into a small vial.

-

Add approximately 0.6-0.7 mL of anhydrous, degassed deuterated solvent (e.g., C₆D₆).[5] Ensure the solvent has been stored over molecular sieves to remove residual water.[5]

-

Gently agitate the vial to ensure complete dissolution of the solid.

-

Using a clean, dry pipette or syringe, transfer the solution into the NMR tube.

-

Securely cap the NMR tube (or seal the J. Young valve) before removing it from the inert atmosphere.

2. Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 300 MHz or higher field spectrometer. The complex multiplets of the bicyclic protons will be observed between approximately 1.4 and 2.1 ppm.

-

¹¹B NMR: Acquire the spectrum on a spectrometer equipped with a boron-observe channel. A single broad resonance is expected around 28 ppm.[1][2] Use of a quartz NMR tube is preferable to avoid a broad background signal from borosilicate glass.

-

¹³C NMR: Acquire the proton-decoupled spectrum. Due to the quadrupolar nature of the attached boron, the signal for the bridgehead carbons (C-1,5) may be broadened.[1][2]

Infrared (IR) Spectroscopy

1. Sample Preparation (ATR-FTIR):

-

This is the most straightforward method for solid samples.

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

In a glovebox or under a flow of inert gas, place a small amount of crystalline (9-BBN)₂ directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[7]

2. Data Acquisition:

-

Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The most characteristic feature of the (9-BBN)₂ spectrum is a strong absorption band around 1560-1567 cm⁻¹, which is indicative of the B-H-B bridging bonds.[1][3]

Mass Spectrometry (GC-MS)

While 9-BBN itself is not typically analyzed by GC-MS due to its low volatility and thermal lability, its derivatives are more amenable to this technique. For the dimer, Electron Impact (EI) mass spectrometry can be performed.

1. Sample Introduction (Direct Insertion Probe):

-

A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source of the mass spectrometer.

2. Data Acquisition:

-

An EI-MS spectrum will show the molecular ion peak for the dimer (C₁₆H₃₀B₂). The isotopic pattern will be characteristic of a molecule containing two boron atoms.[3]

-

The base peak is often observed at m/z 94, corresponding to a fragment from the monomeric unit after the loss of ethylene.[4]

Synthesis and Hydroboration Workflow

9-BBN is synthesized by the hydroboration of 1,5-cyclooctadiene. This process and its subsequent use in hydroboration reactions represent a fundamental workflow in organic synthesis.

Caption: Synthesis of (9-BBN)₂ and its application in a hydroboration-oxidation reaction.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ekwan.github.io [ekwan.github.io]

- 3. scispace.com [scispace.com]

- 4. scispace.com [scispace.com]

- 5. organomation.com [organomation.com]

- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 7. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for Hydroboration of Terminal Alkenes with 9-BBN

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroboration-oxidation is a two-step organic reaction that converts an alkene into an alcohol. The use of 9-borabicyclo[3.3.1]nonane (9-BBN) as the hydroborating agent offers exceptional regioselectivity, yielding almost exclusively primary alcohols from terminal alkenes (anti-Markovnikov addition).[1][2][3] This high selectivity is attributed to the steric bulk of the 9-BBN reagent.[4][5] The resulting organoborane intermediate is then oxidized, typically with hydrogen peroxide and a base, to produce the corresponding alcohol.[2][3] This protocol is highly valuable in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules where precise control of regiochemistry is crucial.[6][7]

Reaction Principle

The hydroboration of a terminal alkene with 9-BBN proceeds via a syn-addition of the B-H bond across the double bond, with the boron atom adding to the less sterically hindered terminal carbon.[3][4] Subsequent oxidation replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[8]

Quantitative Data Summary

The hydroboration of terminal alkenes with 9-BBN is a high-yielding reaction with excellent regioselectivity. The following table summarizes representative yields for the conversion of various terminal alkenes to their corresponding primary alcohols.

| Alkene Substrate | Product | Yield (%) | Reference |

| 1-Octene | 1-Octanol | High | [2] |

| (R)-(+)-Limonene | (R)-(+)-Perillyl alcohol | 77 (batch) | [6] |

| Amorpha-4,11-diene | 12-Artemisinic alcohol | High | [6][7] |

| Valencene | Nootkatol | High | [6] |

Note: Yields can vary depending on the specific substrate, reaction conditions, and purification methods.

Experimental Protocols

Materials and Reagents:

-

Terminal alkene

-

9-BBN (0.5 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (e.g., 3 M aqueous)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30% aqueous)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

Part 1: Hydroboration

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum under an inert atmosphere of argon or nitrogen.

-

Reagent Addition: To the flask, add the terminal alkene (1.0 equiv) dissolved in anhydrous THF.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add the 9-BBN solution in THF (1.1 equiv, 0.5 M) to the stirred alkene solution via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours to ensure complete hydroboration. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Part 2: Oxidative Workup

-

Cooling: Cool the reaction mixture back to 0 °C in an ice bath.

-

Base and Oxidant Addition: Slowly and carefully add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide solution.[9] Caution: The oxidation reaction is exothermic.[9] Maintain the temperature below 20 °C during the addition.

-

Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature. The reaction is often left to stir overnight to ensure complete hydrolysis of the borate esters.[8]

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the product.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Visualizations

Caption: Mechanism of Hydroboration-Oxidation of a Terminal Alkene with 9-BBN.

Caption: Experimental Workflow for the Hydroboration-Oxidation of Terminal Alkenes.

References

- 1. researchgate.net [researchgate.net]

- 2. community.wvu.edu [community.wvu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Brown Hydroboration [organic-chemistry.org]

- 5. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]

- 6. d-nb.info [d-nb.info]

- 7. Selective Hydroboration-Oxidation of Terminal Alkenes under Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for the Use of 9-BBN in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 9-borabicyclo[3.3.1]nonane (9-BBN) in Suzuki-Miyaura cross-coupling reactions. This powerful two-step, one-pot methodology enables the synthesis of a wide array of organic molecules by forming carbon-carbon bonds between alkyl or vinyl groups and aryl, vinyl, or alkyl halides and triflates. The use of 9-BBN as a hydroborating agent offers significant advantages, including high regioselectivity, functional group tolerance, and the stability of the resulting B-alkyl- or B-vinyl-9-BBN intermediates.

I. Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad applicability. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. A particularly effective strategy involves the in situ generation of the organoboron species via hydroboration of an alkene or alkyne. 9-Borabicyclo[3.3.1]nonane (9-BBN) is a highly selective and efficient hydroborating agent for this purpose.